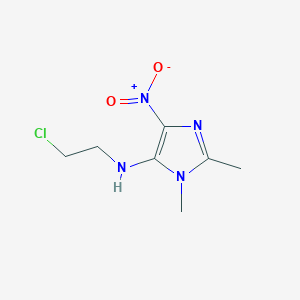
2-(2-(m-Tolyl)pyrrolidin-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(m-Tolyl)pyrrolidin-1-yl)acetic acid is an organic compound that features a pyrrolidine ring substituted with a m-tolyl group and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(m-Tolyl)pyrrolidin-1-yl)acetic acid typically involves the reaction of m-tolylamine with pyrrolidine and subsequent acylation. One common method includes:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution with m-Tolyl Group: The m-tolyl group can be introduced via a nucleophilic substitution reaction.
Acylation: The final step involves the acylation of the pyrrolidine derivative with acetic anhydride or acetyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(m-Tolyl)pyrrolidin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols or amines.
Substitution: Produces halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2-(2-(m-Tolyl)pyrrolidin-1-yl)acetic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Industrial Applications: The compound is used in the production of fine chemicals and as a precursor for various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(2-(m-Tolyl)pyrrolidin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the m-tolyl group contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine-2-carboxylic acid: Similar in structure but lacks the m-tolyl group.
N-(m-Tolyl)pyrrolidine: Similar but without the acetic acid moiety.
2-(Pyrrolidin-1-yl)acetic acid: Lacks the m-tolyl substitution.
Uniqueness
2-(2-(m-Tolyl)pyrrolidin-1-yl)acetic acid is unique due to the presence of both the m-tolyl group and the acetic acid moiety, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets and makes it a valuable compound in medicinal chemistry and organic synthesis.
Propiedades
IUPAC Name |
2-[2-(3-methylphenyl)pyrrolidin-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-10-4-2-5-11(8-10)12-6-3-7-14(12)9-13(15)16/h2,4-5,8,12H,3,6-7,9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCVBOUDRXNVHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CCCN2CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(difluoromethyl)imidazo[1,2-a]pyrimidin-5(8H)-one](/img/structure/B7810770.png)
![Ethyl 3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B7810782.png)


![N-[(1-methyl-1H-pyrazol-3-yl)methyl]cyclopropanamine](/img/structure/B7810800.png)

![Methyl 3-(4-methoxyphenyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B7810819.png)
![Methyl 6-cyclopropyl-3-(4-fluorophenyl)isoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B7810832.png)



![2,4-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B7810849.png)
![4-methyl-2-propan-2-yl-1H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B7810861.png)
